molecular formula C12H15ClN2O2 B2760728 L-beta-Homotryptophan hydrochloride CAS No. 192003-01-3; 339994-86-4

L-beta-Homotryptophan hydrochloride

Cat. No.: B2760728
CAS No.: 192003-01-3; 339994-86-4
M. Wt: 254.71
InChI Key: XALSUNLRNHITKL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-beta-Homotryptophan hydrochloride is a modified amino acid derivative where the side chain of tryptophan is extended by one methylene group, forming a beta-homo analog. This structural modification alters its physicochemical and biological properties compared to the parent compound. It is primarily utilized in biomedical research as a tool for studying neurotransmitter pathways, synaptic transmission, and peptide synthesis . As a hydrochloride salt, it offers enhanced solubility and stability, making it suitable for laboratory applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALSUNLRNHITKL-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940843
Record name 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192003-01-3
Record name 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

L-beta-Homotryptophan hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to tryptophan allows for enhanced drug efficacy and specificity, particularly in targeting neurological disorders. Researchers utilize this compound to create derivatives that can improve therapeutic outcomes for conditions such as depression, anxiety, and other mood disorders .

Peptide Synthesis

In peptide synthesis, this compound is employed to produce peptides that are vital in various therapeutic applications. This includes hormone replacement therapies and cancer treatments. The incorporation of this compound into peptide chains can enhance stability and bioactivity, making it a valuable tool for developing new therapeutic agents .

Neuroscience Research

This compound is instrumental in neuroscience research, particularly in studies focusing on serotonin pathways. By examining how this compound interacts with serotonin receptors, researchers gain insights into mood disorders and potential treatment strategies. This application is critical for understanding the biochemical underpinnings of mental health conditions .

Biochemical Assays

The compound is also utilized in various biochemical assays to measure enzyme activity and protein interactions. These assays provide valuable information regarding metabolic processes and disease mechanisms. For instance, this compound can be used to assess the activity of enzymes involved in tryptophan metabolism, which is significant for understanding metabolic disorders .

Food Industry Applications

In the food industry, this compound is being explored for its potential to enhance flavor profiles and nutritional value in food products. Its amino acid properties may appeal to health-conscious consumers looking for functional foods that offer additional benefits beyond basic nutrition .

Summary Table of Applications

Application Area Description
Pharmaceutical Development Building block for drugs targeting neurological disorders.
Peptide Synthesis Used in producing peptides for hormone therapies and cancer treatments.
Neuroscience Research Studies serotonin pathways related to mood disorders.
Biochemical Assays Measures enzyme activity and protein interactions for metabolic insights.
Food Industry Enhances flavor profiles and nutritional value in food products.

Case Study 1: Neurological Drug Development

A study demonstrated the efficacy of a drug derived from this compound that showed promise in alleviating symptoms of depression by modulating serotonin levels.

Case Study 2: Peptide Therapeutics

Research involving peptide synthesis using this compound led to the development of a new class of peptides that exhibited improved stability and bioactivity, showing potential in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Homo Amino Acid Derivatives

Beta-homo amino acids are characterized by an additional methylene group in their side chains. Below is a comparative analysis of L-beta-Homotryptophan hydrochloride with other beta-homo analogs:

Table 1: Structural and Functional Comparison of Beta-Homo Amino Acid Hydrochlorides
Compound CAS Number Molecular Formula* Key Structural Features Primary Applications
L-beta-Homotryptophan HCl Not explicitly provided C₁₂H₁₅N₂O₂·HCl Tryptophan analog with extended side chain Neurotransmitter research, peptide synthesis
L-beta-Homophenylalanine HCl Not explicitly provided C₁₀H₁₄NO₂·HCl Phenylalanine analog with extended chain Organic synthesis, enzyme inhibition studies
L-beta-Homoleucine HCl 6946-08-3† C₇H₁₆NO₂·HCl Leucine analog with extended side chain Study of synaptic transmission, peptide synthesis

†CAS number discrepancy noted: lists this for β-keto Phentermine HCl but describes Homoleucine.

Key Findings :

  • Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro studies.
  • Applications : All beta-homo analogs are used in peptide synthesis, but L-beta-Homotryptophan HCl is uniquely applied in serotonin pathway research due to its indole moiety .
  • Safety: No explicit toxicity data are available for these compounds, emphasizing the need for caution in handling .

Other L-Amino Acid Derivatives

L-beta-Homotryptophan HCl shares functional similarities with other modified amino acids, such as carnitine and cysteine derivatives, which are also hydrochloride salts.

Table 2: Comparison with Non-Beta-Homo L-Amino Acid Derivatives
Compound CAS Number Molecular Formula Key Features Applications
L-Carnitine HCl 6645-46-1 C₇H₁₅NO₃·HCl Quaternary ammonium compound Lipid metabolism studies, dietary supplements
L-Cysteine HCl 52-89-1 C₃H₇NO₂S·HCl Thiol-containing amino acid Antioxidant research, protein structure analysis
L-beta-Homotryptophan HCl C₁₂H₁₅N₂O₂·HCl Extended tryptophan analog Neurochemical and peptide studies

Key Differences :

  • Functional Groups : L-Cysteine HCl contains a reactive thiol group, enabling disulfide bond formation, whereas L-beta-Homotryptophan HCl’s indole ring facilitates hydrophobic interactions.
  • Pharmacological Relevance : Carnitine derivatives are clinically used for metabolic disorders, whereas beta-homo analogs remain research tools .

Analytical Methods for Hydrochloride Salts

While direct data on L-beta-Homotryptophan HCl are scarce, RP-HPLC methods validated for similar compounds (e.g., labetalol HCl, amitriptyline HCl) highlight standardized approaches for purity and stability testing . For example:

Table 3: Example HPLC Parameters for Hydrochloride Salts
Compound Column Type Mobile Phase Flow Rate Detection Wavelength Reference
Labetalol HCl Agilent TC-C18 Methanol-0.1M NaH₂PO₄ (55:45) 1.0 mL/min 254 nm
Amitriptyline HCl C18 Acetonitrile-phosphate buffer 1.2 mL/min 240 nm
L-beta-Homotryptophan HCl* C18 (hypothetical) Methanol/buffer gradient 1.0 mL/min 280 nm (indole)

*Hypothetical method based on structural analogs.

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